molecular formula C10H16O2 B13469641 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester

Cat. No.: B13469641
M. Wt: 168.23 g/mol
InChI Key: AINYFZUYWPYGJW-UHFFFAOYSA-N
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Description

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester is an organic compound with the molecular formula C10H16O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester typically involves the esterification of 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to optimize yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester: A closely related compound with similar structural features.

    2-Norbornanecarboxylic acid methyl ester: Another derivative of bicyclo[2.2.1]heptane with comparable reactivity.

Uniqueness

2-Methylbicyclo[221]heptane-2-carboxylic acid methyl ester is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2-methylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H16O2/c1-10(9(11)12-2)6-7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3

InChI Key

AINYFZUYWPYGJW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)C(=O)OC

Origin of Product

United States

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